molecular formula C15H10N2O6 B11053485 5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid

5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid

Cat. No.: B11053485
M. Wt: 314.25 g/mol
InChI Key: BZRSFRGJWRPFEA-UHFFFAOYSA-N
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Description

5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid is a complex organic compound characterized by its unique benzoxazine and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzoic acid to form 5-nitro-2-aminobenzoic acid. This intermediate is then subjected to cyclization with salicylaldehyde under acidic conditions to form the benzoxazine ring. The final step involves oxidation to introduce the keto group at the 4-position of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Reduction: 5-amino-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid.

    Substitution: Various substituted benzoxazine derivatives.

    Oxidation: Carboxylate derivatives of the benzoic acid moiety.

Scientific Research Applications

Chemistry

In chemistry, 5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzoxazine ring system is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are investigated for their anti-inflammatory and antimicrobial properties. The presence of the nitro group and the benzoxazine ring enhances its biological activity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The benzoxazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-nitro-2-(4-hydroxy-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid: Contains a hydroxyl group instead of a keto group, affecting its chemical properties and applications.

Uniqueness

5-nitro-2-(4-oxo-1,4-dihydro-2H-3,1-benzoxazin-2-yl)benzoic acid is unique due to the presence of both the nitro and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

5-nitro-2-(4-oxo-1,2-dihydro-3,1-benzoxazin-2-yl)benzoic acid

InChI

InChI=1S/C15H10N2O6/c18-14(19)11-7-8(17(21)22)5-6-9(11)13-16-12-4-2-1-3-10(12)15(20)23-13/h1-7,13,16H,(H,18,19)

InChI Key

BZRSFRGJWRPFEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(N2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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